1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
Description
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a difluoromethoxy-substituted benzoyl group at the 1-position of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. The difluoromethoxy group (-OCF₂H) introduces strong electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYEQHTTYYOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(difluoromethoxy)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride.
Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base, such as triethylamine, to form the benzoyl-pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods for 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl-pyrrolidine derivatives.
Scientific Research Applications
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl and pyrrolidine moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The -OCF₂H group resists oxidative metabolism better than -OCH₃ or unprotected hydroxyl groups, extending half-life .
Research and Application Trends
- Target Compound : Discontinued status suggests niche research use, possibly in early-stage drug discovery for CNS or inflammatory diseases .
- Methoxy Analog : Lower complexity and cost make it a candidate for preliminary structure-activity relationship (SAR) studies .
- Chiral Derivatives : Enantiomerically pure compounds like the (R)-benzyloxycarbonyl analog are prioritized in asymmetric synthesis for high-precision targets .
Biological Activity
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula and a molecular weight of 285.24 g/mol. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets.
The biological activity of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is primarily attributed to its structural components, which enhance its lipophilicity and facilitate interaction with biological membranes. The difluoromethoxy group is believed to play a crucial role in modulating the compound's pharmacological properties, while the benzoyl and pyrrolidine moieties may interact with enzymes and receptors, influencing their activity.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents .
- Analgesic Effects : The compound has been explored for its potential to alleviate pain through modulation of pain pathways.
- Antitumor Activity : There are indications that it could possess antitumor properties, possibly through the inhibition of specific cancer-related pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the difluoromethoxy group can significantly impact the biological efficacy of the compound. For example, substituting this group with other halogenated or non-halogenated moieties alters the lipophilicity and binding affinity to target proteins.
In Vitro Studies
- Anti-inflammatory Effects : In vitro assays demonstrated that 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid significantly reduces COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs .
- Antitumor Activity : A study involving various cancer cell lines showed that this compound inhibits cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways, as evidenced by increased cleavage of PARP and caspase-3 in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 1-[2-(Methoxy)benzoyl]pyrrolidine-2-carboxylic acid | Methoxy instead of difluoromethoxy | Lower anti-inflammatory activity |
| 1-[2-(Chloromethoxy)benzoyl]pyrrolidine-2-carboxylic acid | Chloromethoxy instead of difluoromethoxy | Moderate antitumor activity |
| 1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid | Trifluoromethoxy instead of difluoromethoxy | Enhanced lipophilicity but reduced selectivity |
This table illustrates how variations in substituents can affect the biological profile of pyrrolidine derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 2-(difluoromethoxy)benzoic acid derivatives with pyrrolidine-2-carboxylic acid precursors. For example, describes a multi-step synthesis using 2,3-difluorobenzaldehyde and methyl ester intermediates under nucleophilic substitution conditions. To optimize yields:
- Use microwave-assisted heating (e.g., 150°C for 20 hours) to accelerate coupling reactions, as demonstrated in .
- Employ Boc (tert-butoxycarbonyl) protection for the pyrrolidine nitrogen to prevent unwanted side reactions (see and for Boc strategies).
- Purify intermediates via column chromatography or recrystallization (e.g., achieved 93% yield after extraction and drying).
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) is essential for confirming substituent positions. For example, reports aromatic proton signals at δ 7.63 (d, J = 8.4 Hz) and δ 7.57 (d, J = 3.2 Hz) for similar benzoyl-pyrrolidine derivatives.
- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for trifluoromethyl analogs in ).
- Melting Point Analysis : Compare observed mp with literature values (e.g., reports mp ranges for structurally related compounds).
Q. What purification strategies are effective for isolating 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid?
- Methodological Answer :
- Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) effectively removes polar impurities ().
- Use MgSO₄ or Na₂SO₄ for drying organic layers ().
- For challenging separations, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended ().
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine derivatives?
- Methodological Answer :
- Employ chiral auxiliaries or catalysts. and highlight the use of Boc-protected (R)- or (S)-pyrrolidine-2-carboxylic acids to enforce stereochemistry.
- Monitor enantiomeric excess via chiral HPLC or polarimetry. For example, reports >98% purity for Boc-protected intermediates.
Q. What factors influence the stability of 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid under varying experimental conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂ or Ar) in sealed containers, as the difluoromethoxy group may hydrolyze in humid environments ().
- Thermal Stability : Avoid prolonged heating above 150°C; microwave-assisted reactions minimize thermal degradation ().
- Light Sensitivity : Use amber glassware to prevent photodegradation of the benzoyl moiety ().
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer :
- Use Schlenk line techniques for anhydrous reactions ().
- Purge reaction flasks with dry N₂ before adding reagents ().
- Employ gloveboxes for weighing hygroscopic intermediates ().
Q. How can contradictions in spectral data (e.g., NMR shifts) between research groups be resolved?
- Methodological Answer :
- Verify solvent and temperature conditions, as DMSO-d6 vs. CDCl₃ can cause significant δ shifts ( vs. 6).
- Check for tautomerism or rotamers; for example, notes broad singlet peaks at δ 13.99 (s, 1H) for acidic protons.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas ().
Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Use DFT (Density Functional Theory) to model electrophilic substitution patterns on the benzoyl ring ().
- Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities for enzyme targets, leveraging PubChem data ().
- Predict pKa values using software like MarvinSuite to assess ionization under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
